molecular formula C15H15N B14433513 2,4,9-Trimethyl-9H-carbazole CAS No. 76089-61-7

2,4,9-Trimethyl-9H-carbazole

Cat. No.: B14433513
CAS No.: 76089-61-7
M. Wt: 209.29 g/mol
InChI Key: QPUVBMFPOMRCIU-UHFFFAOYSA-N
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Description

2,4,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,9-Trimethyl-9H-carbazole can be achieved through several methods. One common approach involves the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .

Industrial Production Methods: Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .

Chemical Reactions Analysis

Types of Reactions: 2,4,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazoles, which have applications in different fields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,9-Trimethyl-9H-carbazole involves its role as a mediator in electron transfer processes. It acts as a mediator in the electron transfer from CarAd to CarAa, which is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO) system . This system converts carbazole into 2-aminobiphenyl-2,3-diol, highlighting its importance in biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 2,4,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which can influence its chemical reactivity and potential applications. These substitutions can enhance its stability and functionality in various industrial and research applications.

Properties

CAS No.

76089-61-7

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2,4,9-trimethylcarbazole

InChI

InChI=1S/C15H15N/c1-10-8-11(2)15-12-6-4-5-7-13(12)16(3)14(15)9-10/h4-9H,1-3H3

InChI Key

QPUVBMFPOMRCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3N(C2=C1)C)C

Origin of Product

United States

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